N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as F2090-0614, is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
F2090-0614 interacts with CDK6 by inhibiting its activity . This compound belongs to a class of molecules known as CDK inhibitors, which have been explored for their potential in treating cancers and other diseases . The most potent compound in this series showed superior antitumor activities and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 by F2090-0614 affects the cell cycle regulation and transcription pathways . By inhibiting CDK6, this compound can halt the progression of the cell cycle, thereby preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK6 by F2090-0614 results in the suppression of cell proliferation, particularly in cancer cells . This leads to a decrease in tumor growth, making this compound a potential candidate for cancer treatment .
Action Environment
The action, efficacy, and stability of F2090-0614 can be influenced by various environmental factors. These may include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a pyrimidine derivative under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-2-34-23-15-13-21(14-16-23)30-25-24-19-29-33(22-11-7-4-8-12-22)26(24)32-27(31-25)28-18-17-20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H2,28,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLAQUOMYRDJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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